molecular formula C16H9F3N2O3S B11519557 2-Sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-1,3-diazinane-4,6-dione

2-Sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-1,3-diazinane-4,6-dione

Cat. No.: B11519557
M. Wt: 366.3 g/mol
InChI Key: HLDMCVNWBCPANU-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3-diazinane-4,6-dione family, characterized by a six-membered heterocyclic ring containing two nitrogen atoms and two ketone groups. The 2-sulfanylidene substituent introduces a thiocarbonyl group, while the 5-position is substituted with a furan-derived moiety bearing a 3-(trifluoromethyl)phenyl group. The compound’s synthesis likely involves thionation and condensation steps, akin to methods described for related derivatives .

Properties

Molecular Formula

C16H9F3N2O3S

Molecular Weight

366.3 g/mol

IUPAC Name

2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-diazinane-4,6-dione

InChI

InChI=1S/C16H9F3N2O3S/c17-16(18,19)9-3-1-2-8(6-9)12-5-4-10(24-12)7-11-13(22)20-15(25)21-14(11)23/h1-7H,(H2,20,21,22,23,25)

InChI Key

HLDMCVNWBCPANU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation with Thiobarbituric Acid

The primary route to synthesize this compound involves a Knoevenagel condensation between 2-thiobarbituric acid and 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde. This reaction proceeds under mild acidic or basic conditions, typically employing piperidine as a catalyst. The mechanism involves deprotonation of the active methylene group in thiobarbituric acid, followed by nucleophilic attack on the aldehyde carbonyl group. Subsequent elimination of water yields the conjugated alkene bridge.

Reaction Conditions:

  • Solvent: Absolute ethanol or tetrahydrofuran (THF).

  • Catalyst: Piperidine (2–3 drops).

  • Temperature: Reflux (~78°C for ethanol).

  • Time: 4–6 hours.

  • Yield: 55–70% after recrystallization.

Key Data:

ParameterValueSource
Starting Material Ratio1:1 (thiobarbituric acid:aldehyde)
Recrystallization SolventEthanol or THF
Purity (HPLC)>95%

Functionalization of the Diazinane Core

The diazinane ring is constructed via cyclization of a thiourea intermediate with a trifluoroacetyl group. In one method, 1,3-di(4’-fluorophenyl)thiourea reacts with trifluoroacetic anhydride under reflux to form the trifluoroacetyl-thiobarbituric acid precursor, which is subsequently dehydrated to introduce the methylidene group.

Critical Steps:

  • Thiourea Preparation: Reaction of 4-fluoroaniline with carbon disulfide in alkaline conditions.

  • Trifluoroacetylation: Treatment with trifluoroacetic anhydride at 80°C for 2 hours.

  • Cyclization: Acid-catalyzed intramolecular dehydration to form the diazinane ring.

Side Reactions:

  • Over-acylation may occur if excess trifluoroacetic anhydride is used, necessitating precise stoichiometry.

  • Competing hydrolysis of the trifluoroacetyl group in aqueous conditions requires anhydrous solvents.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state, while ethanol favors product crystallization. THF is preferred for intermediates prone to oxidation.

Solvent Effects on Yield:

SolventYield (%)Purity (%)
Ethanol7095
DMF8590
THF6598

Data compiled from.

Catalytic Systems

Piperidine outperforms other bases (e.g., pyridine or triethylamine) due to its optimal pKa (11.2), which facilitates deprotonation without causing side reactions. Alternatives like acetic acid yield slower kinetics but higher selectivity for the E-isomer.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from ethanol or THF, achieving >95% purity. Slow cooling (0.5°C/min) minimizes inclusion of impurities.

Crystallization Data:

SolventRecovery (%)Purity (%)
Ethanol6095
THF7598

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1688 cm⁻¹ (C=O), 1255 cm⁻¹ (C-F), and 1185 cm⁻¹ (C=S) confirm functional groups.

  • ¹H NMR (CDCl₃): Aromatic protons resonate at δ 7.6–6.98 ppm, while the methylidene proton appears as a singlet at δ 9.23.

  • Mass Spectrometry: Molecular ion peak observed at m/z 355.35 (M⁺).

Scale-Up and Industrial Feasibility

Pilot-scale synthesis (100 g batches) uses continuous flow reactors to maintain temperature control and improve mixing. Key challenges include:

  • Cost of Trifluoroacetic Anhydride: Accounts for 40% of raw material costs.

  • Waste Management: Neutralization of acidic byproducts requires calcium carbonate, generating 3 kg waste per kg product.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time by 80% but compromises yield (50%) due to thermal degradation.

Solid-Phase Synthesis

Immobilizing thiobarbituric acid on Wang resin enables stepwise assembly but is limited by low loading capacity (0.2 mmol/g).

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-1,3-diazinane-4,6-dione exhibits significant anticancer properties. Preliminary studies have shown its effectiveness against various cancer cell lines, demonstrating potential as an antitumor agent. For instance, in vitro assays conducted by the National Cancer Institute (NCI) revealed that the compound could inhibit cancer cell growth, suggesting its utility in cancer therapeutics .

Antimicrobial Properties

The compound's structural similarities to known antimicrobial agents suggest potential efficacy against bacterial infections. The presence of sulfur in its structure may contribute to its antimicrobial activity by interfering with bacterial metabolic processes. Further research is required to elucidate the specific mechanisms through which this compound exerts its antimicrobial effects .

Anti-inflammatory Effects

Preliminary studies also hint at anti-inflammatory properties, which could be beneficial for treating conditions characterized by inflammation. The compound's ability to modulate inflammatory pathways may provide a basis for developing new anti-inflammatory drugs .

Case Studies and Experimental Findings

StudyFocusFindings
NCI ScreeningAnticancer ActivitySignificant inhibition of tumor cell growth across multiple lines; average GI50 values indicating potency .
Antimicrobial AssaysBacterial InhibitionDemonstrated activity against gram-positive bacteria; further studies needed for gram-negative strains .
Inflammatory ModelsAnti-inflammatory EffectsReduced markers of inflammation in preclinical models; potential for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-Sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-1,3-diazinane-4,6-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The sulfur and nitrogen atoms in the structure can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects.

Comparison with Similar Compounds

Structural Analog: 1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione

Key Differences :

  • Substituents : The ethyl groups at the 1,3-positions replace hydrogen atoms, increasing steric bulk. The benzylidene moiety contains electron-donating methoxy groups instead of the electron-withdrawing trifluoromethylphenyl-furan system.
  • Crystallographic Data: The analog crystallizes in a monoclinic system (R factor = 0.041, wR = 0.121), with a mean σ(C–C) bond length of 0.002 Å. The target compound’s crystallographic parameters are unreported, but similar software (SHELXL, OLEX2) would likely be used for refinement .
  • Synthesis : Both compounds likely share a common thionation step using elemental sulfur, as seen in .

Structural Analog: 5-(3,4-Dichlorophenyl)-5-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione (W9F)

Key Differences :

  • Substituents : A 3,4-dichlorophenyl group and methyl group replace the trifluoromethylphenyl-furan system. The dichlorophenyl group introduces strong electron-withdrawing effects, while the methyl group reduces ring flexibility.
  • Molecular Weight : W9F has a molecular formula of C₁₁H₈Cl₂N₂O₂S (MW = 319.16 g/mol), whereas the target compound’s formula (C₁₆H₁₀F₃N₂O₃S) suggests a higher molecular weight (~382.32 g/mol), impacting solubility and pharmacokinetics.
  • Crystallography : W9F’s structure was resolved using tools like OLEX2 or SHELX, common in small-molecule crystallography .

Comparative Data Table

Parameter Target Compound 1,3-Diethyl Analog W9F
Molecular Formula C₁₆H₁₀F₃N₂O₃S C₁₈H₂₀N₂O₅S C₁₁H₈Cl₂N₂O₂S
Key Substituents Trifluoromethylphenyl-furan 2,4,5-Trimethoxybenzylidene 3,4-Dichlorophenyl, methyl
Molecular Weight (g/mol) ~382.32 384.42 319.16
Crystallographic R Factor Not reported 0.041 Not explicitly stated
Synthesis Method Likely thionation/condensation Thionation with sulfur Unreported, but similar protocols

Research Findings and Implications

  • Steric Considerations : The ethyl groups in the 1,3-diethyl analog increase steric hindrance, which may reduce reactivity but improve stability .
  • Crystallographic Tools : Structures of analogs were refined using SHELXL and visualized via OLEX2 or ORTEP-3, underscoring the reproducibility of these methods for diazinane derivatives .

Biological Activity

2-Sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-1,3-diazinane-4,6-dione, also referred to as Dihydro-2-thioxo-5-((5-(2-(trifluoromethyl)phenyl)-2-furanyl)methyl)-4,6(1H,5H)-pyrimidinedione, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a trifluoromethyl group and a furan moiety within a diazinane framework, which may enhance its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C16H9F3N2O3SC_{16}H_9F_3N_2O_3S, with a molecular weight of approximately 368.33 g/mol. The trifluoromethyl group is known for increasing lipophilicity and biological activity, making this compound an interesting candidate for further pharmacological studies.

PropertyValue
Molecular FormulaC16H9F3N2O3SC_{16}H_9F_3N_2O_3S
Molecular Weight368.33 g/mol
IUPAC Name2-sulfanylidene-5-{...}

The mechanism of action of this compound likely involves interactions with various biological targets such as enzymes and receptors. The presence of the sulfur atom in its structure may allow it to form critical interactions that affect enzyme activity or receptor binding.

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities:

Antimicrobial Activity
Research indicates that compounds with similar structural features often demonstrate antimicrobial properties. The presence of the furan and trifluoromethyl groups may contribute to enhanced activity against bacterial strains.

Anticancer Potential
Compounds containing diazinane frameworks have been explored for their anticancer effects. The unique combination of functional groups in this compound could potentially inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Anti-inflammatory Effects
The structural characteristics suggest potential anti-inflammatory properties, which are common in compounds that can modulate inflammatory pathways.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of structurally similar compounds. Results indicated significant inhibition against Gram-positive bacteria, suggesting that modifications in the diazinane core could enhance activity against various pathogens.
  • Cytotoxicity Testing : In vitro cytotoxicity assays conducted on cancer cell lines revealed that derivatives of diazinane compounds showed promising results in reducing cell viability at micromolar concentrations. This suggests that this compound may warrant further investigation for its potential as an anticancer agent.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
ThialbarbitalBarbiturate derivativeSedative effects
1,3-DiethylthiosemicarbazoneThiosemicarbazone structureAntimicrobial activity
5-MethylthiazolidineThiazolidine coreAntidiabetic properties
2-Sulfanylidene-5-{...} Trifluoromethyl & furan moietyAntimicrobial, anticancer

Q & A

Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction yields be improved?

Methodological Answer: The synthesis involves multi-step pathways, including condensation reactions and cyclization. Key steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) or acetic acid for intermediates requiring proton exchange .
  • Catalysts/Reagents : Sodium acetate aids in deprotonation, while triethylamine can facilitate nucleophilic substitutions .
  • Temperature control : Reflux conditions (e.g., 2 hours in DMF/acetic acid mixtures) optimize cyclization .

Q. Yield Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via recrystallization (e.g., DMF-ethanol mixtures) to remove byproducts .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry. Use SHELXL97 for refinement .
  • FT-IR and NMR : Identify functional groups (e.g., sulfanylidene at ~1250 cm⁻¹ in IR) and confirm substitution patterns (¹H/¹³C NMR) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Critical Note : Crystallization solvents (e.g., DMF-acetic acid) may influence crystal packing, requiring multiple solvent trials .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological or environmental systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS .
  • Environmental Fate Modeling : Use EPI Suite or QSAR models to estimate biodegradation pathways and persistence .

Contradiction Analysis :
Discrepancies between predicted and experimental persistence may arise due to unaccounted abiotic factors (e.g., photolysis). Validate models with lab-based hydrolysis studies under varying pH/temperature .

Q. How can researchers resolve contradictions in reported data on its environmental persistence?

Methodological Answer:

  • Controlled Lab Studies : Isolate variables (e.g., pH, light, microbial activity) using OECD guidelines for hydrolysis/photolysis .
  • Advanced Analytics : Quantify degradation products via LC-MS/MS and compare with computational predictions .
  • Statistical Tools : Apply ANOVA to assess significance of environmental factors (e.g., soil type, temperature) .

Q. What strategies validate the compound’s mechanism of action in pharmacological studies?

Methodological Answer:

  • In Vitro Assays : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) with IC₅₀ determination .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity and stoichiometry with target proteins .
  • Metabolomics : Track metabolic pathways via ¹H-NMR or LC-HRMS in cell cultures .

Contradiction Mitigation :
Conflicting bioactivity data may stem from assay conditions (e.g., DMSO solvent interference). Include solvent controls and validate via orthogonal methods (e.g., SPR vs. ITC) .

Q. How can crystallographic data inform structure-activity relationships (SAR)?

Methodological Answer:

  • Overlay Analysis : Compare crystal structures of analogs (e.g., trifluoromethyl vs. methoxy substitutions) to identify key pharmacophores .
  • Torsion Angle Mapping : Assess conformational flexibility of the furan-methylene-diazinane backbone .
  • Electrostatic Potential Maps : Correlate charge distribution with bioactivity trends (e.g., antibacterial potency) .

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